Cas no 153119-20-1 (Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI))

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI) structure
153119-20-1 structure
Nome del prodotto:Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI)
Numero CAS:153119-20-1
MF:C30H26N4O2S2
MW:538.683043956757
CID:99023
PubChem ID:45356812

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI)
    • (4E)-3-Oxo-4-[4-phenyl-2-(1-pyrrolidiniumylidene)-1,3-thiazol-5(2 H)-ylidene]-2-[4-phenyl-2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]-1-cy clobuten-1-olate
    • 1,3-BIS(2-PYRROLIDINO-4-PHENYL-1,3-THIAZOL-5-YL)-2-OXO-CYCLOBUTENYLIUM-4-OLATE
    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(inners...
    • (4E)-3-oxo-4-(4-phenyl-2-pyrrolidin-1-ium-1-ylidene-1,3-thiazol-5-ylidene)-2-(4-phenyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)cyclobuten-1-olate
    • 153119-20-1
    • 3-oxo-4-(4-Phenyl-2-(pyrrolidin-1-ium-1-ylidene)thiazol-5(2H)-ylidene)-2-(4-phenyl-2-(pyrrolidin-1-yl)thiazol-5-yl)cyclobut-1-enolate
    • Inchi: InChI=1S/C30H26N4O2S2/c35-25-21(27-23(19-11-3-1-4-12-19)31-29(37-27)33-15-7-8-16-33)26(36)22(25)28-24(20-13-5-2-6-14-20)32-30(38-28)34-17-9-10-18-34/h1-6,11-14H,7-10,15-18H2
    • Chiave InChI: NDECSBQDUWIARG-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C2N=C(N3CCCC3)SC=2C2C(=O)[C+](C3SC(N4CCCC4)=NC=3C3=CC=CC=C3)C=2[O-])C=C1

Proprietà calcolate

  • Massa esatta: 538.14998
  • Massa monoisotopica: 538.15
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 4
  • Complessità: 984
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.2
  • Superficie polare topologica: 125A^2

Proprietà sperimentali

  • PSA: 72.39

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-pyrrolidinyl)-5-thiazolyl]-, bis(innersalt) (9CI) Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue